Technical Profile: Isoheptyl Acrylate (CAS 93804-08-1)
Technical Profile: Isoheptyl Acrylate (CAS 93804-08-1)
Executive Summary
Isoheptyl acrylate (CAS 93804-08-1) is a specialized alkyl acrylate monomer utilized primarily in the synthesis of polymers requiring low glass transition temperatures (
This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and polymerization kinetics, serving as a foundational reference for researchers developing next-generation soft materials.
Molecular Architecture & Identification
Commercially, "isoheptyl acrylate" often refers to a reaction mass of isomeric C7 esters, predominantly derived from isoheptyl alcohol (itself a mixture of methylhexanols and dimethylpentanols via the oxo process). However, the specific isomer 5-methylhexyl acrylate is frequently cited as the primary constituent for structural characterization.
Table 1: Chemical Identity
| Parameter | Detail |
| Chemical Name | Isoheptyl acrylate; 2-Propenoic acid, isoheptyl ester |
| CAS Number | 93804-08-1 |
| EC Number | 298-381-3 |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| SMILES | CC(C)CCCCOC(=O)C=C (Representative for 5-methylhexyl isomer) |
| Functional Group | Acrylate ester (Vinyl group + Ester linkage) |
Physicochemical Profile
The physical properties of isoheptyl acrylate follow the homologous series of alkyl acrylates. It is a clear, colorless liquid with a characteristic acrid odor.[1]
Table 2: Physical Properties
| Property | Value / Range | Note |
| Physical State | Liquid | At 20°C, 1 atm |
| Density | 0.88 – 0.89 g/cm³ | Estimated based on C4-C8 homologs [1] |
| Boiling Point | 180°C – 195°C | At 760 mmHg (Estimated); typically distilled under vacuum |
| Flash Point | > 60°C | Combustible liquid (Class IIIA) |
| Solubility (Water) | Negligible (< 0.1 wt%) | Highly hydrophobic due to C7 tail |
| Solubility (Organic) | Miscible | Soluble in alcohols, ethers, ethyl acetate |
| Vapor Pressure | < 1 mmHg | At 20°C (Low volatility) |
Expert Insight: The hydrophobicity of the isoheptyl tail is slightly lower than that of 2-ethylhexyl acrylate (EHA). In medical adhesives, this allows for a subtle modulation of moisture vapor transmission rates (MVTR), preventing skin maceration while maintaining strong adhesion.
Synthesis & Manufacturing
The industrial production of isoheptyl acrylate is achieved via direct esterification of acrylic acid with isoheptyl alcohol. This process is equilibrium-controlled and requires continuous water removal to drive conversion.
Synthesis Protocol (Laboratory Scale)
Reagents:
-
Acrylic Acid (1.1 eq)
-
Isoheptyl Alcohol (1.0 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 1-2 wt%)
-
Inhibitor: 4-Methoxyphenol (MEHQ, 500 ppm) to prevent premature polymerization.
-
Solvent: Cyclohexane or Toluene (for azeotropic distillation).
Workflow:
-
Charge: Combine alcohol, solvent, catalyst, and inhibitor in a reactor fitted with a Dean-Stark trap.
-
Addition: Add acrylic acid slowly to the mixture.
-
Reflux: Heat to reflux (~85-110°C depending on solvent). Water is generated and removed via the azeotrope.
-
Neutralization: Once water evolution ceases, cool and wash with
(aq) to remove unreacted acid and catalyst. -
Purification: Distill the organic layer under reduced pressure to isolate the monomer.
Process Flow Diagram
Figure 1: Industrial synthesis workflow for isoheptyl acrylate via direct esterification.
Polymerization & Rheology[10]
Isoheptyl acrylate is rarely used as a homopolymer; its value lies in copolymerization. It acts as a "soft" monomer, lowering the
Glass Transition Temperature ( )
The homopolymer of isoheptyl acrylate, Poly(isoheptyl acrylate), exhibits a low
-
Mechanism: The branched C7 side chain increases free volume between polymer chains, preventing efficient packing and crystallization.
-
Comparison:
-
Poly(butyl acrylate):
-
Poly(2-ethylhexyl acrylate):
to -
Poly(isoheptyl acrylate):
(Nominal)
-
Copolymerization Kinetics
Isoheptyl acrylate copolymerizes readily with "hard" monomers (e.g., acrylic acid, methyl methacrylate) to tune the mechanical modulus. The reactivity ratios (
Standard PSA Formulation Ratio:
-
Soft Monomer (Isoheptyl Acrylate): 90-95% (Provides Tack)
-
Functional Monomer (Acrylic Acid): 5-10% (Provides Shear/Cohesion via H-bonding)
Applications in Drug Development & Materials[11]
Transdermal Drug Delivery Systems (TDDS)
In drug development, the adhesive matrix controls the release rate of the active pharmaceutical ingredient (API). Isoheptyl acrylate is advantageous because:
-
Biocompatibility: Acrylates with C4-C8 chains are generally well-tolerated by the skin when fully polymerized (low residual monomer is critical).
-
Solubility Parameter: The C7 chain offers a solubility parameter (
) that is compatible with lipophilic drugs (e.g., fentanyl, nicotine), preventing API crystallization within the patch. -
Adhesion: It satisfies the Dahlquist Criterion for tack, which states that the elastic modulus (
) must be Pa at bonding frequency (1 Hz).
Diagram: PSA Performance Logic
Figure 2: The role of Isoheptyl Acrylate in establishing the viscoelastic window for pressure-sensitive adhesives.
Safety, Handling, & Toxicology
While polymerized acrylates are inert, the liquid monomer requires strict safety protocols.
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Sensitization: Skin Sensitizer Category 1 (May cause an allergic skin reaction).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Storage:
-
Must be stored with a polymerization inhibitor (MEHQ) and in the presence of oxygen (air), as MEHQ requires dissolved oxygen to function.[2]
-
Temp: < 30°C to prevent spontaneous polymerization.
-
Shelf Life: Typically 6-12 months if stabilized correctly.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22003413, Isoheptyl acrylate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Isoheptyl acrylate (CAS 93804-08-1). Retrieved from [Link](Note: Link directs to main ECHA search as specific deep links vary by session).
- Benedek, I. (2004).Pressure-Sensitive Adhesives and Applications. CRC Press.
- Satas, D. (1989).Handbook of Pressure Sensitive Adhesive Technology. Van Nostrand Reinhold.
